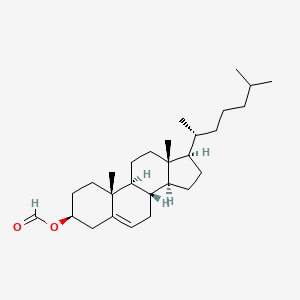

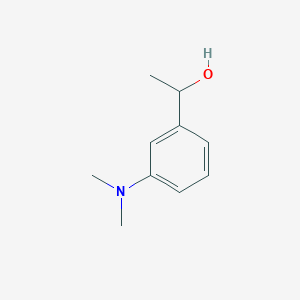

1-(3-Dimethylaminophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Dimethylaminophenyl)ethanol, also known as 3-DMAE, is an organic compound with a wide range of applications in the scientific community. It is a derivative of ethanol and is commonly used as a reagent in laboratory experiments. 3-DMAE has been studied for its potential to be used as a biological marker for the detection of certain diseases, as well as its ability to act as a neurotransmitter in the brain.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

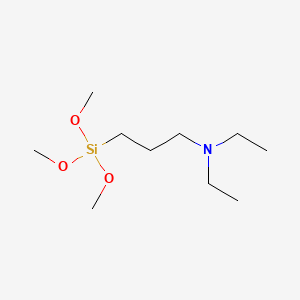

Asymmetric Synthesis : Both enantiomers of a compound related to 1-(3-Dimethylaminophenyl)ethanol have been synthesized and evaluated for their uroselectivity compared to other α1-adrenoceptor agonists. One enantiomer was notably potent and characterized by X-ray crystallographic analysis (Philippo et al., 1997).

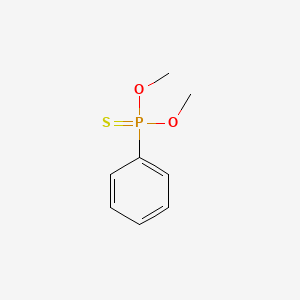

Alcoholysis Reactions : A study on tetrakis(dimethylamino)diphosphete showed that it reacts with alcohols like methanol, ethanol, propanol, butanol, and phenol, leading to the formation of alk(phen)oxy substituted carbodiphosphoranes (Fluck et al., 1992).

Formation of Stereoisomers : The synthesis of conjugated 1,4-di(n-N,N-dimethylaminophenyl)-1,3-butadienes via homocoupling shows the formation of a mixture of stereoisomers. This reveals the impact of starting materials and conditions on stereochemical outcomes (Rodríguez et al., 2006).

Interaction with Other Compounds

Spectroscopic Studies : The interaction of a similar 3H-indole molecule with ethanol in a ground-state complex formation demonstrates the weak stoichiometry and complex formation equilibrium constant (Belletěte et al., 1986).

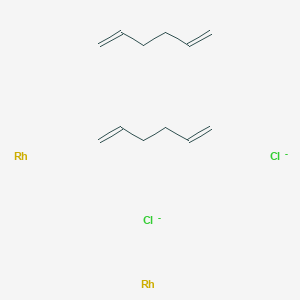

Reduction Reactions : In the Meerwein-Ponndorf-Verley reduction, 1-(4-dimethylaminophenyl)ethanol is used as a reducing alcohol. The study highlights the efficiency of this process in reducing aldehydes and ketones to alcohols (Knauer & Krohn, 1995).

Applications in Catalysis and Reactions

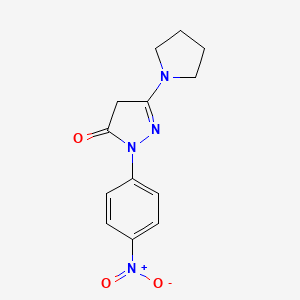

Catalysis in Kinetic Resolution : The esterification of secondary alcohols, including compounds similar to 1-(3-Dimethylaminophenyl)ethanol, using chiral DMAP derivatives, shows the importance of structural modifications in catalysts for improved selectivity (Larionov et al., 2012).

Direct Oxidation to Ester : Research on the oxidation of similar alcohols to esters provides insights into new pathways and technology applications, especially in lignin degradation (Li et al., 2013).

Propiedades

IUPAC Name |

1-[3-(dimethylamino)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(12)9-5-4-6-10(7-9)11(2)3/h4-8,12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGWUVVZDWJPBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277668 |

Source

|

| Record name | 1-(3-Dimethylaminophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Dimethylaminophenyl)ethanol | |

CAS RN |

5339-01-5 |

Source

|

| Record name | NSC3455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Dimethylaminophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)